molecular formula C8H6F2O2 B12077870 2-(2,5-Difluorophenoxy)acetaldehyde

2-(2,5-Difluorophenoxy)acetaldehyde

Katalognummer: B12077870
Molekulargewicht: 172.13 g/mol
InChI-Schlüssel: MPIOQROHZQNFBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Difluorophenoxy)acetaldehyde is an organic compound with the molecular formula C8H6F2O2 It is characterized by the presence of a difluorophenoxy group attached to an acetaldehyde moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenoxy)acetaldehyde typically involves the reaction of 2,5-difluorophenol with chloroacetaldehyde under basic conditions. The reaction can be represented as follows:

2,5-Difluorophenol+ChloroacetaldehydeThis compound\text{2,5-Difluorophenol} + \text{Chloroacetaldehyde} \rightarrow \text{this compound} 2,5-Difluorophenol+Chloroacetaldehyde→this compound

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the phenoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Difluorophenoxy)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(2,5-Difluorophenoxy)acetic acid.

    Reduction: 2-(2,5-Difluorophenoxy)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Difluorophenoxy)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,5-Difluorophenoxy)acetaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with aldehyde dehydrogenase enzymes, leading to the formation of corresponding acids. The difluorophenoxy group can also influence the compound’s reactivity and binding affinity to various targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,4-Difluorophenoxy)acetaldehyde
  • 2-(3,5-Difluorophenoxy)acetaldehyde
  • 2-(2,5-Dichlorophenoxy)acetaldehyde

Uniqueness

2-(2,5-Difluorophenoxy)acetaldehyde is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in various synthetic applications.

Eigenschaften

Molekularformel

C8H6F2O2

Molekulargewicht

172.13 g/mol

IUPAC-Name

2-(2,5-difluorophenoxy)acetaldehyde

InChI

InChI=1S/C8H6F2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-3,5H,4H2

InChI-Schlüssel

MPIOQROHZQNFBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)OCC=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.